molecular formula C19H29NO5 B5409939 N-(3-butoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

N-(3-butoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B5409939
M. Wt: 351.4 g/mol
InChI Key: OLKXEGURGZNEMU-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-butoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TPCA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPCA-1 is a small molecule inhibitor of the transcription factor nuclear factor-kappaB (NF-κB) and has been shown to have anti-inflammatory and anti-cancer properties. In

Mechanism of Action

N-(3-butoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits the NF-κB pathway by targeting the inhibitor of kappaB kinase (IKK) complex, which is responsible for the activation of NF-κB. This compound binds to the ATP-binding pocket of the IKKβ subunit, thereby preventing its phosphorylation and activation. This leads to the inhibition of NF-κB activation and subsequent downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer properties. Inhibition of the NF-κB pathway by this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(3-butoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a small molecule inhibitor that can be easily synthesized and has high purity. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, this compound has poor solubility in water and requires the use of organic solvents for in vitro experiments. This compound is also known to have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

The potential therapeutic applications of N-(3-butoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide are vast, and there are several areas of future research that can be explored. One area of research is the development of this compound analogs with improved solubility and selectivity. Another area of research is the combination of this compound with other drugs to enhance its therapeutic efficacy. Finally, the use of this compound in preclinical and clinical studies for the treatment of various diseases should be explored further.

Synthesis Methods

The synthesis of N-(3-butoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 3-(3,4,5-trimethoxyphenyl)acrylic acid with 3-butoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place under mild conditions and yields this compound as a white solid with a purity of over 95%.

Scientific Research Applications

N-(3-butoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. Inhibition of the NF-κB pathway by this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.

properties

IUPAC Name

(E)-N-(3-butoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5/c1-5-6-11-25-12-7-10-20-18(21)9-8-15-13-16(22-2)19(24-4)17(14-15)23-3/h8-9,13-14H,5-7,10-12H2,1-4H3,(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKXEGURGZNEMU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOCCCNC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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